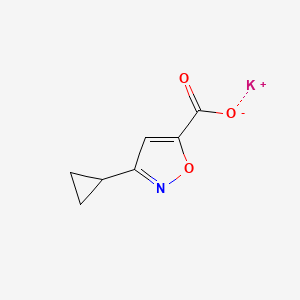

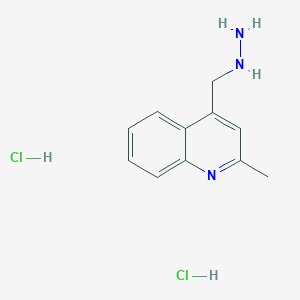

4-(3-Azidopropoxy)benzoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

4-(3-Azidopropoxy)benzoic acid and similar compounds have been extensively studied for their synthesis and characterization. Baul et al. (2009) investigated structures of various azo-benzoic acids, including those with similar structures to 4-(3-Azidopropoxy)benzoic acid, using spectroscopic techniques and density functional theory (Baul et al., 2009). Similarly, Saminathan and Pillai (2000) synthesized liquid crystalline polymers containing azobenzene mesogens, demonstrating the utility of such compounds in polymer science (Saminathan & Pillai, 2000).

Photophysical and Luminescent Properties

Sivakumar et al. (2010) explored the photophysical properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, which are structurally related to 4-(3-Azidopropoxy)benzoic acid. This research highlighted the influence of electron-releasing and electron-withdrawing substituents on the luminescence of these compounds (Sivakumar et al., 2010).

Photodecomposition Studies

Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, closely related to 4-(3-Azidopropoxy)benzoic acid, leading to the formation of hydroxybenzoic acids and benzoic acid itself. This study provides insights into the photodecomposition processes of similar compounds (Crosby & Leitis, 1969).

Biochemical Applications

Xiong et al. (2006) used 4-Azido-2-hydroxybenzoic acid, which shares some structural similarities with 4-(3-Azidopropoxy)benzoic acid, as a photoactive probe to identify the phenol binding site of UDP-glucuronosyltransferases. This research demonstrates the potential of such compounds in biochemical and enzymatic studies (Xiong et al., 2006).

Other Applications

- Antimicrobial Activity : Ingole, Bhagat, and Thakare (2020) synthesized azo dye compounds from 4-hydroxy benzoic acid, which is structurally related to 4-(3-Azidopropoxy)benzoic acid, and evaluated their antimicrobial activity (Ingole, Bhagat, & Thakare, 2020).

- Dopants in Polyaniline : Amarnath and Palaniappan (2005) reported the use of benzoic acid and substituted benzoic acids as dopants for polyaniline, indicating potential applications in conductive polymers (Amarnath & Palaniappan, 2005).

Safety and Hazards

The safety data sheets of related compounds, such as benzoic acid, indicate that these compounds can cause skin irritation, serious eye damage, and specific target organ toxicity upon repeated exposure . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

Relevant Papers Several papers were found during the search, discussing related compounds and their properties . These papers could provide further insights into the properties and potential applications of 4-(3-Azidopropoxy)benzoic acid.

Mécanisme D'action

Target of Action

4-(3-Azidopropoxy)benzoic acid is a derivative of benzoic acid, which is known to have antimicrobial properties . It is widely used as a food preservative and is conjugated to glycine in the liver and excreted as hippuric acid . The primary targets of benzoic acid derivatives are often microbial cells, where they inhibit growth and reproduction.

Mode of Action

Benzoic acid, the parent compound, is known to interact with microbial cells, inhibiting their growth and reproduction

Biochemical Pathways

Benzoic acid is known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are crucial for the production of a wide variety of essential compounds and natural products that play important roles in plant fitness .

Pharmacokinetics

They are weak bases, and their onset of action is related to their pKa . At physiological pH, both protonated and unprotonated forms of these drugs are present, with the unprotonated form being able to spread through nerve sheaths .

Result of Action

Benzoic acid and its derivatives are known to have antimicrobial properties, inhibiting the growth and reproduction of microbial cells .

Action Environment

The action of 4-(3-Azidopropoxy)benzoic acid can be influenced by environmental factors. For instance, benzoic acid is one of the most common organic acids in the Earth’s atmosphere and an important component of atmospheric aerosol particles . The reaction mechanism of benzoic acid with OH, NO3, and SO4− radicals in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere have been studied . These reactions can influence the action, efficacy, and stability of benzoic acid and its derivatives, including 4-(3-Azidopropoxy)benzoic acid.

Propriétés

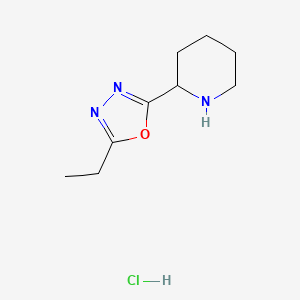

IUPAC Name |

4-(3-azidopropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c11-13-12-6-1-7-16-9-4-2-8(3-5-9)10(14)15/h2-5H,1,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZWQBKOFKKZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(cyclobutylmethoxy)ethyl]carbamate](/img/structure/B1413509.png)

![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1413510.png)

![Sodium [4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413511.png)

![2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate](/img/structure/B1413517.png)

![1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea](/img/structure/B1413518.png)

![6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B1413521.png)